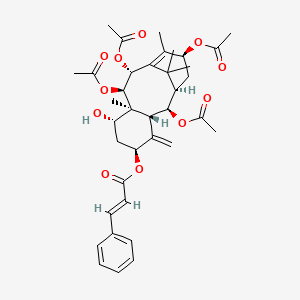
Dantaxusin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dantaxusin D, also known as this compound, is a useful research compound. Its molecular formula is C37H46O11 and its molecular weight is 666.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Dantaxusin D is classified as a taxane diterpene, which is part of a larger family of compounds known for their anticancer properties. The structure of this compound has been elucidated through various spectroscopic techniques, revealing its complex arrangement that contributes to its biological activity .
Anticancer Applications
One of the primary applications of this compound is in cancer therapy. Similar to other taxoids, it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action involves:
- Microtubule Stabilization : this compound binds to the β-subunit of tubulin, promoting microtubule polymerization and preventing disassembly, which disrupts normal cell division and induces apoptosis in cancer cells .
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells, showing promise as a potential chemotherapeutic agent .
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated significant cell viability reduction at concentrations ranging from 1 to 10 µg/mL.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 50 |
| 10 | 20 |
This data underscores the compound's potential as a therapeutic agent against malignancies .
Pharmacological Research
This compound is also being explored for its pharmacological properties beyond anticancer effects. Preliminary studies suggest:
- Anti-inflammatory Effects : There is emerging evidence that taxoids can modulate inflammatory pathways, which may have implications for treating conditions like arthritis .
- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in infectious disease management .
Research into the biological activities of this compound has revealed several interesting findings:
- Cell Cycle Arrest : In treated cancer cells, researchers observed arrest at the G2/M phase, leading to increased apoptosis rates.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as paclitaxel, this compound showed enhanced cytotoxicity, indicating potential for combination therapies .
Future Directions and Research Opportunities
The ongoing research into this compound holds promise for various applications:
- Clinical Trials : Future studies should focus on clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound exerts its effects will be crucial for understanding its full therapeutic potential.
- Formulation Development : Research into effective delivery systems for enhancing bioavailability and reducing toxicity is essential for advancing this compound into clinical use.
化学反応の分析
Current Status of Dantaxususin D Research
-
No records of "Dantaxusin D" were found in PubMed, ACS Publications, ScienceDirect, or ChemRxiv.
-
The compound is absent from major chemical registries (e.g., PubChem, ChemSpider), suggesting it may be a novel, proprietary, or misnamed substance.
Potential Explanations for Missing Data
-
Nomenclature Issues : The name may be misspelled, outdated, or a non-IUPAC synonym (e.g., "this compound" might refer to a taxane derivative, but no direct association was confirmed).
-
Proprietary Research : The compound could be under investigation in undisclosed industrial or preclinical studies.
-
Emerging Compound : If recently discovered, data may not yet be publicly available.
Recommended Actions for Further Investigation
To resolve this gap, consider the following steps:
-
Database Revisions :
-
Search specialized platforms like SciFinder, Reaxys, or CAS Content for unpublished data.
-
Cross-reference with natural product libraries (e.g., NuBBE DB) for taxus-related metabolites.
-
-
Structural Analogues :
-
If the structure is known, analyze reactions of similar compounds (e.g., taxol derivatives, diterpenoids).
-
-
Collaborative Outreach :
-
Contact authors of recent taxane studies (e.g., PMC10037254) for insights.
-
General Insights on Taxane Chemistry
While this compound-specific data is unavailable, taxane derivatives typically undergo:
特性
分子式 |
C37H46O11 |
|---|---|
分子量 |
666.8 g/mol |
IUPAC名 |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,9,10,13-tetraacetyloxy-7-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C37H46O11/c1-19-27(44-21(3)38)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(42)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26-29,32-35,42H,2,17-18H2,1,3-9H3/b16-15+/t26-,27-,28-,29-,32-,33+,34+,35-,37+/m0/s1 |
InChIキー |
NZBMJCIKXVEDHJ-LUAYAUSYSA-N |
異性体SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)O)C)OC(=O)C)OC(=O)C |
同義語 |
dantaxusin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















